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grisein

Cat. No.: B1170133
CAS No.: 1391-82-8
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Description

Grisein is a broad-spectrum sideromycin antibiotic first isolated from strains of Streptomyces griseus . It belongs to the albomycin family and functions via a "Trojan horse" strategy; its structure consists of a antibacterial warhead linked to a ferrichrome-type siderophore, which is recognized and actively transported into bacterial cells by iron-scavenging receptor systems such as FhuA . This efficient active uptake is responsible for its potent activity against a range of Gram-positive and Gram-negative bacteria . Once inside the cell, peptidases hydrolyze the compound to release the toxic warhead, SB-217452, which acts as a potent inhibitor of seryl-tRNA synthetase (SerRS), thereby halting bacterial protein synthesis . Due to this targeted mechanism, this compound has historically demonstrated an antibacterial potency significantly greater than that of penicillin against certain pathogens . Its key research applications include studies on antibiotic resistance mechanisms, siderophore-mediated drug uptake, and the development of novel conjugated antibiotics. The molecular formula is C₄₀H₆₁FeN₁₀O₂₀S . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1391-82-8

Molecular Formula

C2H12N6O4S

Synonyms

grisein

Origin of Product

United States

Biosynthesis of Grisein

Genetic Basis of Biosynthesis: The Biosynthetic Gene Cluster (BGC)

The genetic blueprint for grisein (albomycin) production is encoded within a dedicated biosynthetic gene cluster (BGC) in the Streptomyces griseus genome. This cluster, referred to as the abm gene cluster, is critical for the synthesis of this sulfur-containing metabolite nih.govuni.lu. Genes predicted to be involved in albomycin (B224201) (ABM) and ABM-like molecule biosynthesis have also been identified in the genomes of other actinomycetes nih.govwikipedia.orguni.lu. The abm cluster in S. griseus ATCC 700974 is located within a larger ~1.5 Mbp supercontig, suggesting it resides in a distinct genetic island.

Identification and Annotation of Biosynthetic Genes

The abm biosynthetic gene cluster comprises 25 complete open reading frames (ORFs), of which 18 genes, designated abmA to abmR, are considered essential for albomycin (this compound) biosynthesis and resistance. Bioinformatic analysis and gene deletion experiments have been instrumental in assigning functions to these genes. For instance, homologs of abm genes, particularly those associated with the biosynthesis of the seryl-tRNA synthetase inhibitor SB-217452, have been identified in other Streptomyces strains, such as the ctj gene cluster in Streptomyces sp. strain C.

Key genes and their proposed roles in the abm cluster include:

abmI : Encodes a putative N-methyltransferase, which is functionally involved in the N3-methylation of cytosine-containing nucleosides.

abmE : Encodes a putative carbamoyltransferase, responsible for N4-carbamoylation, another crucial tailoring modification of the thionucleoside moiety.

abmG : A homolog of deoxycytidine kinase, proposed to be involved in forming a specific intermediate in the pathway.

abmA, abmB, abmQ : Hypothesized to be responsible for the formation of the ferrichrome siderophore component of albomycin.

abmH, abmD, abmF, abmK, abmJ : These genes are believed to catalyze sequential steps in the proposed biosynthetic pathway, particularly from intermediate 7 to 12 as per some proposed schemes.

Role of Specific Enzymes and Enzyme Systems

The biosynthesis of this compound (albomycin), given its complex peptidyl nucleoside-siderophore structure, necessitates several enzymatic systems. While specific polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS) modules directly named for the abm cluster are not explicitly detailed in the provided search results, the nature of the compound strongly implies their involvement, particularly NRPS for the peptide and siderophore components. Many microbial secondary metabolites, including nonribosomal peptides, are assembled by multifunctional mega-enzymes like NRPSs and PKSs. The formation of ferrichrome siderophores, a component of albomycin, commonly involves NRPS machinery, as exemplified by griseobactin biosynthesis in Streptomyces.

A notable enzyme system is the product of the abmD gene. AbmD is considered an important link between primary and secondary sulfur metabolic pathways, playing a crucial role in channeling precursors towards this compound biosynthesis nih.govuni.lu. Additionally, tailoring enzymes are essential for the final maturation of the this compound molecule. As mentioned, AbmE and AbmI are specifically responsible for late-stage modifications, including N4-carbamoylation and N3-methylation of the thionucleoside part of the molecule. These modifications are critical for the biological activity of albomycin.

Precursor Metabolism and Metabolic Flux in this compound Biosynthesis

This compound (albomycin) is a sulfur-containing metabolite, and its biosynthesis is intricately linked to the sulfur amino acid (SAA) metabolism of Streptomyces griseus nih.govwikipedia.orguni.lu. The sulfur atom incorporated into albomycin is derived from either cysteine (Cys) or homocysteine (Hcy) nih.govuni.lu.

The SAA metabolic network in S. griseus plays a significant role in supplying these precursors. Streptomyces species employ bidirectional transsulfuration pathways that link cysteine and methionine via homocysteine. Methionine is converted to S-adenosylmethionine (SAM), which then forms S-adenosylhomocysteine (SAH), eventually breaking down into adenosine (B11128) and homocysteine. Homocysteine, along with a hydroxy-activated serine, contributes to the formation of the distinctive thioxylofuranose moiety present in albomycin.

Studies have shown that manipulating the metabolic flux of SAAs can significantly impact this compound production. For instance, pathways that increase the intracellular concentration of homocysteine have been shown to positively impact albomycin production nih.govuni.lu. Supplementation of growth media with compounds like propargylglycine (B1618536) or iron has been demonstrated to increase albomycin production by altering the relative concentrations of intracellular cysteine and homocysteine nih.govuni.lu. Furthermore, overexpression of the abmD gene, along with five other genes known to increase the homocysteine/cysteine ratio, led to a substantial improvement in albomycin titer, achieving levels approximately 400% higher than the wild type in one engineered S. griseus strain (SCAK3) nih.govuni.lu. The abmD gene product is thus identified as a critical connection between the primary and secondary sulfur metabolic pathways in S. griseus nih.govuni.lu.

Regulatory Mechanisms of this compound Production

The regulation of this compound (albomycin) production in Streptomyces griseus is influenced by both primary metabolic pathways and specific genetic controls. A key aspect of its regulation involves the fine-tuning of sulfur amino acid metabolism, which directly impacts precursor availability nih.govwikipedia.orguni.lu. As noted, strategic changes in the growth medium, such as the addition of propargylglycine or iron, can significantly enhance this compound production by altering intracellular cysteine and homocysteine levels nih.govuni.lu.

Moreover, the abmD gene, encoding an enzyme that links sulfur amino acid metabolism to this compound biosynthesis, plays a regulatory role in production. Its overexpression, in conjunction with other genes that modulate the homocysteine-to-cysteine ratio, leads to a marked increase in antibiotic yield nih.govuni.lu. This highlights a direct metabolic regulatory point impacting the output of the secondary metabolite.

While research on the regulatory mechanisms of secondary metabolism in Streptomyces is ongoing, general principles observed in other Streptomyces species may provide further insights. For instance, in Streptomyces griseus IFO 13350, the production of grisemycin (a different antibiotic but from the same genus) is regulated by the transcriptional activator AdpA. AdpA is a master regulator linked to γ-butyrolactone signaling, which often coordinates both morphological differentiation and secondary metabolism in many Streptomyces strains. Cluster-situated regulators (CSRs) are also known to directly control antibiotic biosynthesis by responding to pleiotropic or global regulators. Such regulatory cascades ensure that antibiotic production is appropriately timed and optimized within the bacterial life cycle.

Table 1: Key Data on this compound (Albomycin) Production Improvement

StrainConditionThis compound (Albomycin) Titer Improvement (vs. Wild Type)Source
S. griseus SCAK3Overexpression of abmD and five SAA metabolic genes~400% increase nih.govuni.lu
S. griseus (Wild Type)Propargylglycine supplementationIncreased production nih.govuni.lu
S. griseus (Wild Type)Iron supplementationIncreased production nih.govuni.lu

Mechanisms of Antimicrobial Action at the Molecular and Cellular Level

Cellular Entry and Transport Mechanisms

Grisein gains access to the bacterial cytoplasm by exploiting the bacterium's own iron uptake systems. nih.govnih.gov As a sideromycin, this compound consists of an iron-chelating siderophore component, structurally similar to ferrichrome, linked to an antibiotic warhead. nih.govrsc.org This structural mimicry is pivotal to its mechanism of entry.

In iron-depleted environments, bacteria actively secrete siderophores to scavenge ferric iron (Fe³⁺). csic.es The resulting ferric-siderophore complexes are then recognized by specific receptors on the outer membrane of Gram-negative bacteria, such as the FhuA protein in Escherichia coli. nih.govum.es This recognition triggers an energy-dependent transport process across the outer membrane, mediated by the TonB-ExbB-ExbD complex, which harnesses the proton motive force of the inner membrane. nih.gov

Once in the periplasm, the ferric-siderophore complex is bound by periplasmic binding proteins (PBPs), like FhuD, which then deliver it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm. swan.ac.uknih.govum.es this compound, by masquerading as a ferric-siderophore, hijacks this entire transport machinery to be actively transported into the bacterial cell, overcoming the formidable permeability barrier of the bacterial cell envelope. nih.govnih.gov

Table 1: Key Proteins Involved in this compound Transport This table is interactive. Click on the headers to sort.

Protein Location Function in this compound Transport Bacterial Type
FhuA Outer Membrane Recognizes and binds the siderophore moiety of this compound, initiating transport. um.esresearchgate.net Gram-negative
TonB-ExbB-ExbD Complex Inner Membrane Provides the energy for active transport across the outer membrane. nih.gov Gram-negative
FhuD Periplasm A periplasmic binding protein that binds this compound and shuttles it to the inner membrane transporter. um.esresearchgate.net Gram-negative
FhuB Cytoplasmic Membrane Component of the ABC transporter that moves this compound across the inner membrane. um.es Gram-negative

Identification and Characterization of Molecular Targets

Upon entering the cytoplasm, the true nature of this compound is revealed. The antibiotic is not a single, stable entity but a conjugate designed for cleavage. Host cell peptidases hydrolyze the linker connecting the siderophore carrier to the toxic warhead. nih.govnih.gov This released warhead is the active antimicrobial agent that targets a critical enzyme in protein synthesis. nih.govmdpi.com

The primary molecular target of this compound's active moiety is seryl-tRNA synthetase (SerRS). nih.govmdpi.comresearchgate.net SerRS is a vital enzyme responsible for catalyzing the attachment of the amino acid L-serine to its corresponding transfer RNA (tRNASer). wikipedia.orguniprot.org This aminoacylation step is a prerequisite for the incorporation of serine into nascent polypeptide chains during protein translation. wikipedia.org

The active component of this compound, a thioribosyl pyrimidine (B1678525) moiety known as SB-217452, functions as a potent and specific inhibitor of SerRS. nih.govmdpi.comresearchgate.net It acts as a structural mimic of seryl-adenylate, an intermediate formed during the aminoacylation reaction. nih.govresearchgate.net By binding tightly to the active site of SerRS, the this compound warhead competitively inhibits the enzyme, preventing it from charging tRNASer. researchgate.net This inhibition is highly effective, with IC₅₀ values in the nanomolar range against Staphylococcus aureus SerRS. researchgate.net While this compound itself does not inhibit the enzyme, its cleaved warhead does. researchgate.net

This compound's mechanism does not directly involve the main ribosomal machinery in the same way as antibiotics that bind to the 30S or 50S ribosomal subunits to block peptide bond formation or translocation. wikipedia.orgnih.gov Instead, it halts protein synthesis at a much earlier stage by depleting the pool of available seryl-tRNASer, effectively starving the ribosome of one of its essential building blocks. nih.govresearchgate.net

Table 2: Molecular Interactions of this compound's Active Moiety This table is interactive. Click on the headers to sort.

Component Target Enzyme Mechanism of Inhibition Consequence

Downstream Cellular Pathways and Physiological Effects in Target Microorganisms

The inhibition of seryl-tRNA synthetase by the active form of this compound triggers a cascade of detrimental downstream effects within the target microorganism, ultimately leading to the cessation of growth and cell death.

The immediate and most critical consequence is the inhibition of protein synthesis. swan.ac.ukresearchgate.net Without a steady supply of seryl-tRNASer, the ribosome stalls when it encounters a serine codon on an mRNA transcript. This leads to a global shutdown of translation, preventing the synthesis of all proteins, including those essential for basic cellular functions such as metabolism, DNA replication, and cell wall maintenance. mhmedical.comiitd.ac.in

This abrupt halt in protein production has profound physiological repercussions. The bacterium is unable to grow or divide. pdx.edu Essential enzymatic pathways are disrupted, leading to metabolic collapse. The inability to synthesize structural proteins compromises the integrity of the cell envelope, which is particularly critical in growing bacteria that need to constantly remodel their peptidoglycan layer. iitd.ac.in The cumulative effect of these disruptions is a bacteriostatic and ultimately bactericidal action against a broad spectrum of both Gram-positive and Gram-negative bacteria. swan.ac.uk

Microbial Resistance Mechanisms to Grisein

Intrinsic Resistance Strategies

Intrinsic, or natural, resistance to grisein is typically based on the absence of the specific cellular machinery required for the antibiotic's uptake. futurelearn.comnih.gov Since this compound hijacks ferric hydroxamate transport systems, bacteria that naturally lack a compatible system are inherently resistant. nih.govnih.gov

A primary example of this is seen in certain genera of the Enterobacteriaceae family. While many members like Escherichia coli and Yersinia enterocolitica are sensitive, species of Proteus and Morganella exhibit intrinsic resistance because they lack the necessary ferric hydroxamate uptake machinery. nih.gov Similarly, among Gram-positive bacteria, while Staphylococcus aureus and Streptococcus pneumoniae are highly sensitive, species such as Streptococcus agalactiae, Streptococcus pyogenes, and Staphylococcus epidermidis are resistant, likely due to the absence of a suitable transport system. nih.gov

Another intrinsic defense mechanism involves the structural characteristics of the bacterial cell envelope. The outer membrane of Gram-negative bacteria, for instance, can act as a permeability barrier, limiting the access of various antimicrobial compounds. futurelearn.commdpi.com While this compound's transport system is designed to overcome this, variations in membrane composition can influence the efficiency of its uptake.

Table 1: Examples of Bacterial Genera with Intrinsic Resistance to this compound (Albomycin)

Bacterial GenusResistance MechanismReference
ProteusLack of a functional ferric hydroxamate transport system. nih.gov
MorganellaLack of a functional ferric hydroxamate transport system. nih.gov
Streptococcus (e.g., agalactiae, pyogenes)Lack of a functional ferric hydroxamate transport system. nih.gov
Staphylococcus (e.g., epidermidis)Lack of a functional ferric hydroxamate transport system. nih.gov

Acquired Resistance Mechanisms

Acquired resistance occurs when a previously susceptible bacterium develops resistance, typically through genetic mutation or the acquisition of new genetic material. uspharmacist.comyoutube.com For this compound, these mechanisms primarily involve preventing the antibiotic from reaching its target or altering the target itself.

The cellular target of this compound's active warhead is the enzyme seryl-tRNA synthetase (SerRS). nih.govrsc.org A highly effective resistance strategy involves altering this target to reduce or eliminate its affinity for the antibiotic. This can occur through spontaneous mutations in the bacterial gene (serS) that codes for the SerRS enzyme. nih.govuni-konstanz.de

A specialized form of this mechanism, known as target protection, is exemplified by the this compound-producing organism itself, Streptomyces griseus. To avoid suicide, its genome contains a second, divergent copy of the serS gene, designated serS2 or abmK, located within the albomycin (B224201) biosynthetic gene cluster. nih.govnih.govresearchgate.netasm.org This gene produces a resistant version of the SerRS enzyme (SerRS2) that is not significantly inhibited by the antibiotic's active form, SB-217452. nih.govrsc.orgnih.gov While the primary "housekeeping" SerRS1 enzyme is inhibited, the resistant SerRS2 enzyme can continue to function in protein synthesis, ensuring the producer's survival. nih.govrsc.org

Table 2: Genetic Basis of Target Modification Resistance to this compound (Albomycin)

GeneEncoded ProteinOrganismMechanism of ResistanceReference
serS (mutated)Seryl-tRNA Synthetase 1Various susceptible bacteriaSpontaneous mutation reduces binding affinity for the antibiotic warhead. nih.govuni-konstanz.de
serS2 (abmK)Seryl-tRNA Synthetase 2 (Resistant variant)Streptomyces griseus (Producer)Production of a second, resistant SerRS enzyme that functions in the presence of the antibiotic. nih.govrsc.orgnih.govresearchgate.netasm.org

Efflux pumps are transmembrane proteins that actively transport toxic substances, including many antibiotics, out of the bacterial cell. frontiersin.org This is a common mechanism of resistance to a wide range of antimicrobial agents. However, in the case of this compound (albomycin), resistance via efflux pumps does not appear to be a primary mechanism. Research on albomycin-resistant mutants of S. pneumoniae specifically ruled out an export-based resistance mechanism, as the mutants showed no change in sensitivity to other unrelated antibiotics. nih.gov The "Trojan horse" strategy, which relies on active import, makes efflux an inefficient counter-strategy; the bacterium would be expending energy to both import and export the same compound. Resistance is more effectively achieved by blocking uptake or modifying the intracellular target.

Resistance to this compound can be achieved by preventing its activation within the bacterial cell. The antibiotic is imported in an inactive prodrug form and requires cleavage by intracellular peptidases, such as Peptidase N (PepN) in E. coli, to release its toxic warhead. nih.govresearchgate.netfrenoy.eu Bacterial mutants that lack or have non-functional peptidase N are resistant to this compound because they cannot perform this critical activation step. uni-konstanz.de

Extracellular degradation is less likely to be an effective resistance mechanism. While the iron-free form of albomycin can be degraded by proteases, the iron-bound complex, which is the form transported into cells, is resistant to proteolytic degradation. nih.gov This structural stability ensures the antibiotic reaches the cytoplasm intact.

Genetic Determinants and Horizontal Gene Transfer of Resistance

The genetic basis for this compound resistance is well-defined and centers on the genes involved in its uptake and target interaction. Mutations that inactivate any of the genes in the ferric hydroxamate transport system confer resistance. In E. coli, this system is encoded by the fhuABCD operon, while in S. pneumoniae, it is determined by the fhuD, fhuB, and fhuG genes. nih.govnih.gov

The spread of antibiotic resistance genes throughout bacterial populations is largely mediated by horizontal gene transfer (HGT). lakeforest.edubioguardlabs.comfuturelearn.com This process allows for the exchange of genetic material, including resistance genes, between different bacteria, even across species. The primary mechanisms of HGT are:

Conjugation: Transfer of genetic material (often on plasmids) through direct cell-to-cell contact.

Transformation: Uptake and incorporation of free DNA from the environment. lakeforest.edu

Transduction: Transfer of bacterial DNA via bacteriophages (viruses that infect bacteria). futurelearn.com

There is evidence to suggest that the fhu operon in the Gram-positive bacterium S. pneumoniae may have been acquired from Gram-negative bacteria via HGT, highlighting the role of this process in the evolution of antibiotic uptake systems and, consequently, susceptibility. nih.gov The genes conferring resistance, such as those that could modify the antibiotic target or uptake systems, can be located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination. nih.govnih.gov

Producer Organism Self-Resistance Mechanisms

Antibiotic-producing organisms must possess mechanisms to protect themselves from the compounds they synthesize. Streptomyces griseus, the producer of this compound (albomycin), employs a sophisticated self-resistance strategy centered on target modification. nih.govnih.gov

As detailed in section 4.2.1, the primary self-resistance mechanism is the presence of a second, resistant copy of the gene for the antibiotic's target, seryl-tRNA synthetase. nih.govasm.org The gene for this resistant enzyme, abmK (serS2), is located within the albomycin biosynthetic gene cluster (abm). rsc.orgresearchgate.net This ensures that the resistance mechanism is intrinsically linked to the production of the antibiotic. The resistant enzyme, SerRS2, is insensitive to the toxic SB-217452 warhead of this compound and carries out the essential function of charging tRNA with serine for protein synthesis, allowing the cell to function normally despite the presence of the antibiotic. nih.govrsc.orgnih.gov This gene duplication strategy is a common and effective self-protection method found in many antibiotic-producing microorganisms. nih.gov

Structure Activity Relationship Sar Studies and Analogues

Chemical Modifications and Biological Activity Correlations at the Molecular Level

The antibacterial potency of grisein (albomycin) is highly sensitive to modifications at several key positions on the molecule. SAR studies have revealed that the thionucleoside warhead, the peptide linker, and the siderophore carrier all contain structural features critical for biological activity.

The naturally occurring congeners of albomycin (B224201)—δ1, δ2, and ε—differ primarily at the C4 position of the pyrimidine (B1678525) nucleobase, which has a profound impact on their efficacy. researchgate.netacs.org Albomycin δ2, which features an N4-carbamoyl group and an N3-methyl group on its cytosine base, is the most potent natural form. nih.govacs.org In contrast, albomycin ε, which lacks the N4-carbamoyl group, is reported to be inactive. acs.org This highlights the essential role of the N4-carbamoyl modification for potent inhibition. Furthermore, replacing the 4'-sulfur atom in the sugar moiety with oxygen results in a complete loss of antibacterial activity, demonstrating that the thio-sugar core is indispensable for the warhead's function. nih.gov

Once inside the bacterial cell, the siderophore is cleaved by peptidases to release the active warhead, known as SB-217452. rsc.orgnih.gov This active component is a potent inhibitor of seryl-tRNA synthetase (SerRS). rsc.orgnih.govnih.gov Therefore, the siderophore itself, while not directly responsible for killing the bacterium, is essential for the compound's ability to reach its target in Gram-negative and Gram-positive bacteria. rsc.org

The following table summarizes the key structure-activity relationships based on reported modifications to the this compound (albomycin) scaffold.

Modification LocationSpecific ModificationResulting Biological ActivityReference(s)
Nucleobase (C4) Removal of N4-carbamoyl group (Albomycin ε)Inactive acs.org
Nucleobase (N3/N4) N3-methylation and N4-carbamoylation (Albomycin δ2)High potency nih.govacs.org
Sugar Moiety Replacement of 4'-sulfur with oxygenInactive nih.gov
Overall Structure Removal of siderophore moietyInactive (cannot enter cell) rsc.org

Design and Synthesis of this compound Analogues and Derivatives for Research Purposes

The unique structure and potent activity of this compound (albomycin) have made it an attractive target for chemical synthesis and analogue development. The total synthesis of natural albomycins δ1, δ2, and ε has been successfully achieved, which not only confirmed their proposed structures but also opened avenues for creating novel derivatives for research. researchgate.netnih.gov Synthetic strategies typically involve a convergent approach where the complex thionucleoside core and the peptidyl-siderophore fragment are prepared separately before being coupled. nih.gov

Research in this area is driven by several goals: to conduct systematic SAR studies, to simplify the complex natural structure while retaining activity, and to overcome potential resistance mechanisms. researchgate.netacs.org For instance, analogues with substitutions in the peptide linker, such as replacing the serine residue with isoleucine or aspartic acid, have been synthesized to probe the structural requirements for peptidase cleavage and target engagement. nih.gov

Furthermore, understanding the biosynthetic pathway of albomycin provides a powerful tool for generating new analogues. nih.govresearchgate.net The identification of the albomycin biosynthetic gene cluster (abm) in Streptomyces sp. allows for genetic manipulation and pathway engineering. nih.govnih.gov By deleting or modifying specific genes, such as the abmI methyltransferase responsible for N3-methylation, researchers can produce novel precursors and desmethyl analogues, offering further insights into the role of each modification. nih.gov Given that the total synthesis of albomycin is challenging and not commercially viable, creating simpler, more accessible analogues with similar activity remains a key objective in the field. acs.org

Computational Approaches in SAR Analysis (e.g., molecular docking, dynamics simulations)

Computational methods are increasingly employed to elucidate the molecular interactions that govern the activity of this compound (albomycin) and to guide the rational design of new derivatives. Molecular docking and dynamics simulations have been instrumental in understanding how the antibiotic interacts with its two primary protein partners: the outer membrane transporter FhuA and the intracellular target, seryl-tRNA synthetase (SerRS). nih.govtandfonline.com

Crystallographic studies have resolved the structure of albomycin bound to E. coli's FhuA transporter. nih.govuni-konstanz.de These structures reveal that albomycin binds within the same pocket as the natural siderophore ferrichrome and can adopt both an extended and a compact conformation. rsc.orgnih.gov This structural information serves as a critical platform for designing novel siderophore-antibiotic conjugates that can be efficiently recognized and transported by FhuA. uni-konstanz.de

At the intracellular level, computational studies have focused on the binding of the active warhead (SB-217452) to SerRS. tandfonline.com Molecular dynamics simulations and quantum mechanical analyses have been used to compare the binding of SB-217452 to SerRS from pathogenic bacteria (e.g., Staphylococcus aureus) versus the resistant SerRS from the albomycin-producing organism itself. nih.govtandfonline.com These studies have identified key differences in the network of interactions within the enzyme's active site, explaining the molecular basis for the antibiotic's potent inhibitory activity and the producer's self-resistance. tandfonline.com For example, metadynamics calculations showed that the antibiotic binds in a unique, non-competent conformation in the active site of S. aureus SerRS, effectively trapping the enzyme. tandfonline.com Such detailed computational insights are invaluable for predicting the activity of newly designed analogues and optimizing their structures for enhanced binding affinity and specificity. researchgate.netasianpubs.org

Advanced Analytical Methodologies for Grisein Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

The determination of grisein's molecular architecture relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). dp.techcurrenta.de These techniques, often used in conjunction, provide a detailed picture of the atomic and molecular composition of the compound. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. solubilityofthings.com By analyzing the chemical shifts, coupling constants, and through-space interactions in one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, researchers can piece together the connectivity of atoms within the this compound molecule. solubilityofthings.comnih.gov This information is fundamental to confirming its identity and understanding its stereochemistry. For instance, acid hydrolysis of this compound has been shown to yield 3-methyluracil (B189468) and at least two amino acids, a finding that would be corroborated by detailed NMR analysis. drugfuture.com

Mass Spectrometry (MS) provides precise information about the molecular weight and elemental composition of this compound. currenta.de High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the calculation of its molecular formula. currenta.de In the case of this compound, its composition has been analyzed as C40H61FeN10O20S. drugfuture.com Fragmentation analysis within the mass spectrometer, often achieved through techniques like tandem mass spectrometry (MS/MS), breaks the molecule into smaller pieces. currenta.de The masses of these fragments provide valuable clues about the different structural components of the parent molecule. currenta.de

Chromatographic and Separation Techniques for Research Applications

This compound is often produced as part of a complex mixture of related streptothricin (B1209867) antibiotics. nih.gov Therefore, effective separation techniques are essential for obtaining pure this compound for structural and functional studies. dntb.gov.uawikipedia.org Chromatography, a technique that separates components of a mixture based on their differential distribution between a stationary and a mobile phase, is the cornerstone of this process. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. nih.gov A specific HPLC method has been developed for the quantitative analysis of streptothricin complexes, including this compound. nih.gov This method utilizes a reversed-phase C18 column and an aqueous acetonitrile (B52724) mobile phase containing trifluoroacetic acid and an ion-pairing agent, with UV detection at 210 nm. nih.gov In this system, streptothricin D was identified as the major component of this compound, constituting 51% of the mixture. nih.gov The retention times of the different streptothricins increase with their molecular weight. nih.gov

Other chromatographic techniques that have been historically or could be applied to this compound research include:

Paper Chromatography (PC): An early method used for the separation of antibiotics like this compound. wdh.ac.id

Column Chromatography: A fundamental preparative technique used to isolate and purify larger quantities of this compound from fermentation broths. nih.govmpg.de Silicic acid column chromatography is a versatile method for separating different classes of biomolecules. nih.gov

The choice of chromatographic method depends on the specific research goal, whether it is for analytical quantification or for preparative purification of this compound for further studies. wikipedia.org

Bioanalytical Methods for Activity Assessment in Research Models

Bioanalytical methods are crucial for quantifying this compound in biological matrices (e.g., blood, plasma, tissue) and for assessing its biological activity in research models. asiapharmaceutics.infowuxiapptec.com These methods are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties. wuxiapptec.com

The development of a robust bioanalytical method involves several key steps, including the selection of an appropriate analytical technique and sample preparation procedure. asiapharmaceutics.info For a compound like this compound, this would typically involve:

Chromatography coupled with Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drugs and their metabolites in biological fluids. asiapharmaceutics.info The chromatographic step separates this compound from other components in the biological sample, and the mass spectrometer provides precise detection and quantification. asiapharmaceutics.info

Immunoassays: These methods, while not explicitly documented for this compound, are commonly used for the detection of biomolecules and could potentially be developed for high-throughput screening of this compound's activity or concentration. asiapharmaceutics.info

Cell-based Assays: These are essential for determining the biological function of an antibiotic like this compound. cmbr-journal.com Such assays measure the effect of the compound on target cells, providing a direct assessment of its antimicrobial activity. cmbr-journal.com

The data generated from these bioanalytical methods are critical for evaluating the potential of this compound in preclinical research. wuxiapptec.com

Principles of Green Analytical Chemistry in this compound Studies

Green analytical chemistry (GAC) is a framework that aims to make analytical methods more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. mdpi.comresearchgate.net The application of GAC principles is becoming increasingly important in all areas of chemical research, including the study of antibiotics like this compound. nih.govjapsonline.com

The twelve principles of green chemistry provide a guide for developing more sustainable analytical practices. nih.govacs.org Key principles relevant to this compound research include:

PrincipleApplication in this compound Research
Prevention Designing analytical methods to minimize waste from the outset. nih.gov
Safer Solvents & Auxiliaries Replacing toxic organic solvents in chromatographic methods with greener alternatives like water, ethanol, or supercritical fluids. mdpi.com
Design for Energy Efficiency Utilizing energy-efficient techniques, such as microwave-assisted or ultrasound-assisted sample preparation, to reduce energy consumption. mdpi.com
Reduce Derivatives Avoiding unnecessary derivatization steps in the analytical process, which can be achieved through the use of highly specific techniques like LC-MS/MS. acs.org
Real-time Analysis for Pollution Prevention Employing process analytical chemistry tools to monitor reactions and separations in real-time, preventing the formation of byproducts and waste. acs.org

By incorporating these principles, researchers can develop analytical methods for this compound that are not only scientifically sound but also environmentally responsible. mdpi.comjapsonline.com This includes the development of green HPLC methods that reduce solvent consumption and the use of miniaturized systems that require smaller sample volumes. nih.gov

Biotechnological and Metabolic Engineering Approaches for Grisein Research

Strain Improvement and Genetic Engineering for Enhanced Biosynthesis

The native yield of antibiotics from wild-type microbial strains is often too low for extensive research or potential large-scale application. nih.gov Consequently, strain improvement through genetic engineering is a critical step. researchgate.net Modern techniques like the CRISPR-Cas system offer precise genome editing, allowing for targeted modifications to enhance the biosynthesis of desired metabolites. researchgate.net The primary goal is to channel metabolic resources towards the production of grisein by manipulating the organism's genetic blueprint.

Key genetic engineering strategies for enhancing this compound biosynthesis include:

Deletion of Competing Pathways: Microbial metabolism is a vast network of interconnected pathways. Pathways that compete for the same precursors required for this compound synthesis can be deactivated. nih.gov For example, deleting genes involved in the biosynthesis of other secondary metabolites or pathways that divert primary metabolites away from the this compound pathway can increase the pool of available precursors. nih.gov

Precursor Supply Enhancement: The biosynthesis of this compound depends on a steady supply of specific building blocks, such as amino acids and the components of its siderophore moiety. Genetic engineering can be used to boost the production of these precursors within the cell, ensuring the biosynthetic machinery does not stall due to a lack of substrates.

Regulatory Gene Manipulation: The expression of antibiotic BGCs is often tightly controlled by specific regulatory genes within or outside the cluster. Identifying and engineering these regulators (e.g., activators and repressors) can effectively "switch on" or amplify the expression of the entire pathway, leading to enhanced production.

Table 1: Genetic Engineering Strategies for Enhanced this compound Biosynthesis
StrategyDescriptionObjective
Promoter EngineeringReplacing native promoters of the this compound biosynthetic genes with stronger, more active promoters.Increase the transcription rate of key enzymes, boosting overall production.
Gene DeletionRemoving genes responsible for competing metabolic pathways that draw precursors away from this compound synthesis. nih.govIncrease the availability of essential building blocks for the this compound pathway. nih.gov
Gene OverexpressionIntroducing additional copies of rate-limiting genes or the entire biosynthetic gene cluster. nih.govAmplify the cell's capacity to produce this compound by removing enzymatic bottlenecks. nih.gov
Regulatory EngineeringModifying pathway-specific regulatory proteins (e.g., activators, repressors) to enhance expression of the gene cluster.Activate or upregulate the entire biosynthetic pathway for sustained high-level production.

Combinatorial Biosynthesis for Novel Analogues

Combinatorial biosynthesis is a powerful strategy that leverages the genetic and enzymatic machinery of an organism to create new chemical structures that are not found in nature. researchgate.netroutledge.com This approach involves mixing and matching genes from different biosynthetic pathways to generate hybrid molecules. caister.com A thorough understanding of the biosynthetic pathway is fundamental to successful pathway engineering and the creation of new analogues. mdpi.com For a complex molecule like this compound, which consists of a siderophore part, a linker, and a nucleoside antibiotic core, combinatorial biosynthesis offers multiple avenues for structural diversification.

The modular nature of many antibiotic biosynthetic pathways allows for the generation of novel compounds. f1000research.com Key approaches for generating this compound analogues include:

Modification of the Siderophore: The ferrichrome-type siderophore is crucial for the "Trojan horse" mechanism of this compound. The genes responsible for synthesizing this iron-chelating moiety can be altered or replaced with genes from other siderophore pathways. This could change the iron-binding properties or the specificity for bacterial uptake systems.

Alteration of the Nucleoside Core: The thionucleoside component is responsible for the antibiotic's mode of action, inhibiting seryl-tRNA synthetase. mdpi.com Modifying the genes involved in its assembly could lead to analogues with altered target affinity or the ability to evade resistance mechanisms.

Glycosylation Engineering: Many natural products, including antibiotics, feature sugar moieties that are critical for their biological activity. caister.com The enzymes responsible for attaching these sugars, known as glycosyltransferases, can often accept alternative sugar substrates. By introducing genes for the biosynthesis of different sugars into the this compound producer, it may be possible to generate a library of new glyco-diversified this compound analogues. caister.com This has been successfully demonstrated in other antibiotic classes, like the anthracyclines. caister.com

Table 2: Combinatorial Biosynthesis Approaches for this compound Analogue Generation
ApproachTarget ComponentMethodologyPotential Outcome
Pathway EngineeringSiderophore MoietySwap or modify genes from the ferrichrome synthesis pathway with those from other siderophore pathways.Create analogues with altered bacterial uptake specificity or iron-binding affinity.
Precursor-Directed BiosynthesisNucleoside CoreFeed the fermentation culture with synthetic analogues of natural precursors to be incorporated by the biosynthetic enzymes.Generate novel analogues with modified core structures.
Glycosylation EngineeringSugar Moieties (if applicable)Introduce genes for the biosynthesis of novel sugars and leverage the promiscuity of glycosyltransferase enzymes. caister.comf1000research.comProduce a library of this compound variants with different sugar attachments, potentially altering solubility or activity. caister.com
Hybrid BiosynthesisEntire PathwayCombine gene clusters or modules from different antibiotic pathways (e.g., other sideromycins or polyketides). caister.comGenerate completely novel hybrid molecules with potentially unique biological activities. caister.com

Fermentation Process Optimization for Research Production

Once a promising strain—either a high-producing wild-type or a genetically engineered variant—is selected, optimizing the fermentation process is crucial to maximize the yield for research purposes. mdpi.comfrontiersin.org Fermentation is a complex interplay between the microorganism, its nutrient medium, and the physical environment of the fermenter. mdpi.com Systematic optimization of these parameters can lead to significant improvements in productivity. frontiersin.orgresearchgate.net

The classical approach to optimization involves changing one factor at a time (OFAT), but modern statistical methods like Response Surface Methodology (RSM) allow for the efficient simultaneous optimization of multiple variables. frontiersin.orgnih.gov Key parameters for optimization in a submerged fermentation process for this compound production by a Streptomyces strain would include:

Medium Composition:

Carbon Source: Different carbon sources like glucose, glycerol, or starch can significantly affect growth and secondary metabolite production. The optimal type and concentration must be determined experimentally. researchgate.net

Nitrogen Source: Organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources influence both biomass accumulation and antibiotic synthesis. researchgate.net

Phosphate and Trace Elements: Phosphate levels and the presence of trace elements like iron, zinc, and manganese are critical for primary metabolism and the enzymatic synthesis of complex antibiotics. researchgate.net

Physical Parameters:

pH: Most Streptomyces species have an optimal pH range for growth and production, typically around neutral (7.0–7.2). Maintaining this pH is vital. researchgate.net

Temperature: The optimal temperature for antibiotic production is often slightly different from the optimal temperature for growth. For many Streptomyces, this falls in the range of 28–30°C. researchgate.net

Aeration and Agitation: As aerobic organisms, Streptomyces require sufficient dissolved oxygen for efficient metabolism and antibiotic synthesis. Optimization of agitation speed and aeration rate is essential.

Incubation Time: Antibiotic production is typically highest during the stationary phase of growth. Determining the optimal harvest time (e.g., 7 days) is key to maximizing yield. researchgate.net

Table 3: Example of Fermentation Parameter Optimization for a Streptomyces Species
ParameterTested RangeExample Optimum ValueReference
Carbon Source (Glucose)1.0% - 10.0% (w/v)7.5% researchgate.net
Nitrogen Source (Lysine)0.5% - 3.0% (w/v)2.0% researchgate.net
Inoculum Size2% - 10% (v/v)8% researchgate.net
pH6.0 - 8.07.2 researchgate.net
Temperature25°C - 40°C30°C researchgate.net
Incubation Period3 - 10 days7 days researchgate.net

Ecological and Evolutionary Aspects of Grisein

Role in Microbial Interactions and Competition in Natural Environments

In the microscopic world of soil ecosystems, competition for limited resources is a primary driver of microbial interactions. Iron, an essential element for numerous biological processes, is often scarce in a bioavailable form. mdpi.comswan.ac.uk Microorganisms have evolved sophisticated strategies to acquire this vital nutrient, chief among them being the production of high-affinity iron-chelating molecules called siderophores. mdpi.comauctoresonline.org

Grisein is a member of a specialized class of compounds known as sideromycins, which are essentially siderophore-antibiotic conjugates. researchgate.netnih.govnih.gov This dual nature allows it to function as a "Trojan Horse" antibiotic. mdpi.comnih.gov The producing organism, Streptomyces griseus, secretes this compound into the environment. mdpi.com Competing bacteria, equipped with specific receptors for siderophores, recognize the iron-chelating portion of this compound and actively transport it into their cells, believing they are acquiring essential iron. mdpi.comnih.govnih.gov

Once inside the competitor's cell, the antibiotic component of this compound is released, leading to cell death. mdpi.com This clever strategy provides S. griseus with a significant competitive advantage by not only sequestering iron for itself but also by actively eliminating other microbes vying for the same limited resource. nih.gov This antagonistic interaction is a clear example of chemical warfare at the microbial level, shaping the composition and dynamics of the soil microbiome. plantsrule.com The production of such secondary metabolites is a key factor in how Streptomyces species establish dominance and ensure their survival in densely populated environments. auctoresonline.orgplantsrule.com Studies have also noted that co-culturing different Streptomyces species can stimulate the production of various bioactive compounds, indicating a complex web of chemical signaling and interaction. auctoresonline.org

Table 1: Competitive Mechanisms of Sideromycins like this compound

Mechanism Description Ecological Advantage for Producer
Iron Scavenging The siderophore component binds to scarce ferric iron (Fe³⁺) in the environment, making it available for the producer. mdpi.com Secures an essential nutrient required for growth and metabolism. swan.ac.uk
Trojan Horse Delivery Competing microbes recognize and uptake the siderophore-antibiotic conjugate via their own iron transport systems. researchgate.netmdpi.com Bypasses the target cell's outer membrane defenses, ensuring delivery of the toxic warhead. nih.gov
Antibiotic Action Once inside the target cell, the antibiotic moiety is cleaved and inhibits essential cellular processes, such as protein synthesis. nih.govpreprints.org Eliminates local competitors, reducing the contest for nutrients and space. nih.gov

| Receptor Specificity | The activity spectrum is determined by which bacteria possess the specific receptors for the siderophore part of the molecule. researchgate.net | Allows for targeted action against specific competitors while potentially leaving other non-competing microbes unharmed. |

Evolution of this compound Biosynthetic Pathways

The synthesis of a complex molecule like this compound, which combines two functionally distinct parts—a siderophore and a nucleoside antibiotic—is a testament to the evolutionary ingenuity of metabolic pathways. The genetic blueprint for this compound (albomycin) production is encoded in a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome. nih.govnih.gov

The albomycin (B224201) BGC in Streptomyces sp. ATCC 700974 consists of approximately 18 essential genes (designated abm genes) responsible for its assembly, regulation, and the producer's own resistance to the antibiotic. nih.govnih.govresearchgate.net The pathway involves a series of complex enzymatic reactions:

Siderophore Assembly: A non-ribosomal peptide synthetase (NRPS), AbmQ, is central to creating the ferrichrome siderophore backbone from precursors like N⁵-acetyl-N⁵-hydroxy-L-ornithine. nih.govrsc.org

Nucleoside Antibiotic Formation: A separate set of enzymes synthesizes the toxic seryl-nucleoside warhead (a thionucleoside). nih.gov

Conjugation: The two parts are finally linked together to form the complete this compound molecule. rsc.org

The evolution of such a hybrid pathway likely occurred through a mosaic of genetic events. The presence of homologous gene clusters in different Streptomyces species and even other actinomycetes suggests that horizontal gene transfer may have played a role in disseminating the capacity to produce these valuable competitive tools. uky.edunih.gov The modular nature of the BGC, with distinct genes for the siderophore, the antibiotic, and the linking process, supports the idea that pathways can evolve by combining pre-existing functional modules. rsc.org For instance, a bacterium might have initially possessed a gene cluster for a simple siderophore, which later acquired, through genetic recombination, the genes for an antibiotic and the enzymatic machinery to fuse the two products. This evolutionary "tinkering" results in a novel, highly effective weapon for microbial competition. The presence of a dedicated resistance gene (abmK, which encodes a seryl-tRNA synthetase that is insensitive to the antibiotic) within the cluster is crucial, as it allows the producer to avoid self-intoxication, a necessary step for the stable evolution of any toxin production system. rsc.orgasm.org

Table 2: Selected Genes and Proposed Functions in the this compound (Albomycin) Biosynthetic Pathway

Gene(s) Proposed Function Role in Biosynthesis
abmA, abmB, abmQ Ferrichrome Siderophore Synthesis Responsible for creating the iron-chelating moiety that facilitates uptake by target cells. nih.govnih.gov
abmD, abmF, abmH, abmJ, abmK Thionucleoside Moiety Synthesis Catalyze the complex enzymatic steps to build the toxic seryl-nucleoside "warhead." nih.gov
abmE, abmI Tailoring Modifications Perform final chemical modifications on the nucleoside part, which are critical for its high potency. nih.govnih.gov
abmC Siderophore-Nucleoside Conjugation Believed to catalyze the final assembly, linking the siderophore vehicle to the antibiotic warhead. rsc.orgnih.gov

| abmK | Seryl-tRNA Synthetase (Resistance) | Provides self-resistance to the producing organism, preventing suicide. rsc.orgasm.org |

Future Directions in Grisein Research

Elucidation of Uncharted Biosynthetic Steps and Regulatory Networks

A comprehensive understanding of how Streptomyces species produce grisein is fundamental to improving its yield and generating novel analogs. While the biosynthetic gene cluster for the closely related, if not identical, compound albomycin (B224201) has been identified in Streptomyces griseus, there remain uncharted territories in its synthesis and regulation. preprints.orgnih.govnih.gov

Future research should focus on a detailed biochemical characterization of each enzyme in the this compound biosynthetic pathway. This includes the non-ribosomal peptide synthetase (NRPS) responsible for assembling the ferrichrome siderophore and the complex enzymatic cascade that constructs the thionucleoside warhead. rsc.org A key area of investigation is the metabolism of sulfur amino acids, as metabolites like cysteine or homocysteine are precursors to the warhead. nih.govuky.edu Understanding the flux through these primary metabolic pathways and how it connects to this compound biosynthesis could reveal bottlenecks that can be addressed through metabolic engineering.

The regulatory networks governing this compound production are another critical area for exploration. In Streptomyces, antibiotic biosynthesis is often controlled by a complex hierarchy of regulators, including pathway-specific regulators located within the biosynthetic gene cluster and global regulators that respond to environmental and physiological signals. mdpi.com Identifying these regulators and their specific roles—whether as activators or repressors—is crucial. For instance, the activation of silent biosynthetic gene clusters through the manipulation of transcriptional regulators has proven to be a successful strategy for discovering new natural products. mdpi.com Future work should aim to map the complete regulatory cascade for this compound, which will be instrumental for developing strategies to enhance its production.

Advanced Structural Biology of this compound-Target Interactions

The efficacy of this compound hinges on the precise interaction between its active component and its intracellular target, seryl-tRNA synthetase (SerRS). preprints.orgkuleuven.benih.gov Advanced structural biology techniques are poised to provide an unprecedented level of detail about this interaction, which is crucial for rational drug design.

High-resolution techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for visualizing the three-dimensional structures of biological macromolecules. tulane.eduhitgen.comwikipedia.orgsygnaturediscovery.comnih.gov The primary goal in this area is to obtain a high-resolution crystal or cryo-EM structure of this compound's active moiety bound to bacterial SerRS. Such a structure would reveal the specific amino acid residues and molecular interactions that are critical for binding and inhibition. This detailed structural information would serve as a blueprint for designing more potent and selective this compound analogs.

Furthermore, cryo-EM offers the potential to visualize this compound in complex with the entire ribosome, providing a broader context for its mechanism of action. ebi.ac.ukelifesciences.orgnih.gov While the primary target is SerRS, understanding how the antibiotic behaves within the cellular machinery could reveal additional interactions or effects. These structural insights are invaluable for understanding not only how this compound works but also how resistance might emerge.

Mechanistic Studies of Emerging Resistance Pathways

The emergence of antibiotic resistance is a constant threat that can undermine the clinical utility of any antimicrobial agent. For sideromycins like this compound, a primary route of resistance is through mutations in the bacterial iron transport systems they exploit to enter the cell. nih.govnih.govebi.ac.uk

Future research must proactively investigate the mechanisms by which bacteria could develop resistance to this compound. This involves conducting laboratory evolution studies to select for resistant mutants and then using whole-genome sequencing to identify the genetic changes responsible. A likely mechanism of resistance is the modification or downregulation of the outer membrane receptors that recognize the siderophore portion of this compound. mdpi.com

Beyond transport-related resistance, it is also important to investigate potential modifications of the drug's target, SerRS, that could prevent this compound from binding effectively. Understanding these potential resistance pathways before they become widespread in clinical settings is a crucial step in preserving the long-term viability of this compound as a therapeutic agent. This knowledge can inform the development of next-generation this compound analogs that can overcome known resistance mechanisms or the design of combination therapies that target multiple pathways simultaneously.

Integration of Omics Technologies in this compound Research

The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on biological processes and is set to revolutionize this compound research.

Genomics of this compound-producing Streptomyces strains can reveal the complete genetic blueprint for its biosynthesis and regulation. nih.govmdpi.comactinobase.org Comparative genomics can identify conserved and variable regions in the biosynthetic gene clusters of different this compound-producing strains, offering insights into the evolution of the pathway and potential for biosynthetic engineering.

Transcriptomics and proteomics can provide a dynamic view of gene and protein expression during this compound production. A notable study has already demonstrated the power of these techniques by using proteomics and transcriptomics to identify a griseusin biosynthetic gene cluster in a Streptomyces species. mdpi.com Applying these methods to this compound production can pinpoint the optimal conditions for gene expression and identify regulatory proteins that control the biosynthetic pathway. nih.govnih.gov

Metabolomics allows for the comprehensive analysis of the small molecules, or metabolites, present in a biological sample. This can be used to trace the flow of precursors into the this compound biosynthetic pathway, identify pathway intermediates, and uncover any metabolic bottlenecks that may be limiting production. By integrating these different omics datasets, researchers can build comprehensive models of this compound biosynthesis and its regulation, providing a powerful platform for targeted strain improvement and drug discovery.

Sustainable Research and Production Methodologies

Moving this compound from a laboratory curiosity to a viable therapeutic requires the development of sustainable and economically feasible production methods. This encompasses the entire process, from the fermentation of the producing organism to the purification of the final compound.

A key area of focus is the optimization of the fermentation process. This can be achieved through statistical methods like Design of Experiments to systematically evaluate the effects of various media components and culture conditions (e.g., pH, temperature, aeration) on this compound yield. taylorfrancis.comfrontiersin.orgijpsonline.cominnovareacademics.inmdpi.com Such optimization can lead to significant improvements in productivity, making the process more efficient and cost-effective.

In the downstream processing and purification of this compound, the principles of green chemistry should be applied to minimize environmental impact. unimib.ithilarispublisher.comhilarispublisher.com This includes the use of environmentally friendly solvents, the development of efficient extraction techniques like supercritical fluid or microwave-assisted extraction, and the use of recyclable materials in chromatography. nih.govmdpi.com Furthermore, the management of fermentation waste is a critical aspect of sustainability. Research into methods for treating antibiotic residues and antibiotic resistance genes in fermentation waste, such as through ionizing radiation or ensiling, can help mitigate the environmental risks associated with antibiotic production. acs.orgnih.gov By embracing these sustainable practices, the development and production of this compound can be pursued in a manner that is both medically beneficial and environmentally responsible. reactgroup.org

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing and characterizing grisein in laboratory settings?

  • Methodological Answer : this compound synthesis typically employs microbial fermentation using Streptomyces strains. Key steps include optimizing nutrient media (e.g., carbon/nitrogen ratios) and controlling fermentation parameters (pH, temperature, aeration) to maximize yield . Structural characterization requires a multi-technique approach:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve cyclic peptide structures.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Chromatographic purity assays (HPLC, TLC) to validate compound identity and exclude contaminants .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

  • Methodological Answer : Implement orthogonal analytical protocols:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Circular dichroism (CD) to monitor conformational integrity under varying pH/temperature.
  • Accelerated degradation studies (e.g., light, humidity exposure) to establish shelf-life parameters .
    • Data Triangulation: Cross-validate results with LC-MS and bioactivity assays to confirm functional purity .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Controlled Variable Isolation : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) to isolate this compound-specific effects .
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under replicated conditions to identify potency thresholds .
  • Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurity batches, solvent interactions) .
    • Example: Discrepancies in antimicrobial activity may arise from variations in this compound’s stereochemical configuration, requiring chiral chromatography for resolution .

Q. How can researchers address gaps in understanding this compound’s mechanism of action against multidrug-resistant pathogens?

  • Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to map bacterial stress responses post-grisein exposure .
  • Membrane Interaction Studies : Use fluorescence anisotropy or atomic force microscopy (AFM) to quantify this compound’s disruption of lipid bilayers .
  • Resistance Evolution Assays : Serial passage experiments under sub-inhibitory this compound concentrations to predict resistance pathways .

Q. What strategies optimize this compound yield in submerged fermentation while minimizing byproduct formation?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design multi-factor experiments (e.g., agitation rate, dissolved oxygen) to model yield optimization .
  • Metabolic Flux Analysis : Track precursor utilization (e.g., amino acids, ATP) to redirect biosynthesis pathways .
  • Byproduct Profiling : Employ GC-MS or MALDI-TOF to identify and suppress competitive metabolites .

Q. How should interdisciplinary approaches (e.g., computational chemistry, structural biology) be integrated to enhance this compound research?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model this compound’s interaction with bacterial targets (e.g., ribosomes) to guide rational analog design .
  • Crystallography Collaborations : Pursue co-crystallization with target proteins to resolve binding motifs .
  • Machine Learning : Train algorithms on structure-activity relationship (SAR) datasets to predict novel derivatives .

Data & Literature Synthesis Questions

Q. What frameworks are recommended for critically evaluating this compound’s ecological roles in natural microbial communities?

  • Methodological Answer :

  • Ecological Metabolomics : Pair this compound quantification (via LC-MS) with 16S rRNA sequencing to correlate production with microbial community shifts .
  • Field Sampling Protocols : Isolate this compound-producing strains from diverse habitats (soil, marine) to assess biogeographical patterns .

Q. How can researchers systematically identify understudied applications of this compound in non-antibiotic contexts (e.g., anticancer, antiviral)?

  • Methodological Answer :

  • Bibliometric Analysis : Use tools like VOSviewer to map keyword co-occurrence in this compound literature, highlighting emerging themes .
  • High-Throughput Screening : Partner with compound libraries to test this compound against non-traditional targets (e.g., kinase inhibitors) .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical and reproducible this compound research, particularly in animal or human cell models?

  • Methodological Answer :

  • IRB Compliance : Document informed consent for human-derived cell lines and adhere to ARRIVE guidelines for animal studies .
  • Open Data Practices : Deposit raw spectral data (NMR, MS) in repositories like Zenodo for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.